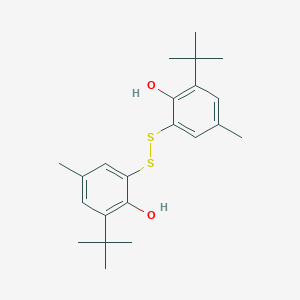

p-クレゾール, 2,2'-ジチオビス[6-tert-ブチル-

説明

p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is a chemical compound with the molecular formula C22H30O2S2 and a molecular weight of 390.6024 . . This compound is characterized by its brown resinous appearance and is soluble in gasoline, petroleum ether, and chloroform, but only slightly soluble in alcohols and organic solvents . It is primarily used as an excellent regeneration rubber activator .

科学的研究の応用

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a stabilizer and antioxidant in various formulations . In biology, it serves as a reagent for studying oxidative stress and cellular responses . In medicine, it is investigated for its potential therapeutic effects, including its role as an antioxidant . Industrially, it is used as a regeneration rubber activator, enhancing the properties of recycled rubber .

作用機序

Target of Action

It is known to be used as an antioxidant in various applications, suggesting that it may interact with reactive oxygen species or other oxidizing agents within a system .

Mode of Action

As an antioxidant, it likely functions by donating electrons to neutralize free radicals or other oxidizing agents, thereby preventing oxidative damage .

Biochemical Pathways

Given its role as an antioxidant, it may be involved in pathways related to oxidative stress and inflammation .

Result of Action

As an antioxidant, it is likely to reduce oxidative stress and potentially mitigate damage to cellular components caused by free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Dithiobis(6-t-butyl-p-cresol). For instance, it is known to be stable but can oxidize under certain conditions . It is also soluble in organic solvents, which may affect its distribution and action in different environments .

準備方法

The synthesis of p-Cresol, 2,2’-dithiobis[6-tert-butyl-] involves the reaction of isobutene and p-cresol under the action of a catalyst . The process includes recrystallization with ethanol and water to improve the purity of the product, achieving a purity level of over 99.99% . The catalyst used in this reaction is typically a modified mesoporous silica loaded with Nb/Mo/Cu trimetallic active center . The industrial production method involves the use of liquid concentrated sulfuric acid and solid sulfonic acid as catalysts .

化学反応の分析

p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones , while reduction can yield thiols .

類似化合物との比較

p-Cresol, 2,2’-dithiobis[6-tert-butyl-]: is unique compared to other similar compounds due to its specific structure and properties . Similar compounds include 2,6-di-tert-butyl-p-cresol and 2,6-di-tert-butylphenol . While these compounds also function as antioxidants, p-Cresol, 2,2’-dithiobis[6-tert-butyl-] has a distinct advantage in its application as a regeneration rubber activator . This uniqueness is attributed to its specific molecular structure, which enhances its effectiveness in stabilizing and protecting materials from oxidative degradation .

生物活性

p-Cresol, 2,2'-dithiobis[6-tert-butyl-] (CAS No. 1620-66-2), is a chemical compound with a molecular formula of C22H30O2S2 and a molecular weight of 390.6 g/mol. This compound is primarily recognized for its applications as an antioxidant in various industrial processes, particularly in the stabilization of rubber and plastics. Understanding its biological activity is crucial for evaluating its safety and efficacy in both industrial and potential biomedical applications.

Biological Activity Overview

The biological activities of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] include antioxidant properties, potential cytotoxic effects, and interactions with various biological systems.

Antioxidant Activity

- Mechanism of Action : The compound exhibits antioxidant properties by scavenging free radicals and preventing oxidative damage to cellular components. This activity is particularly beneficial in protecting lipids and proteins from oxidative stress.

- Case Studies : Research has shown that compounds similar to p-Cresol can significantly reduce lipid peroxidation in biological membranes. For instance, studies on related phenolic compounds indicate that they can inhibit the formation of reactive oxygen species (ROS) in cellular environments .

Cytotoxic Effects

- Cell Viability : In vitro studies have demonstrated that high concentrations of p-Cresol derivatives can lead to decreased cell viability in various cell lines. For example, concentrations above 100 µM have been associated with cytotoxic effects in human liver cells .

- Histopathological Findings : Histopathological examinations in animal studies have revealed hepatocyte hypertrophy and testicular degeneration at elevated doses (e.g., >200 mg/kg) . These findings suggest potential toxicological impacts that warrant further investigation.

Toxicological Profile

The toxicological profile of p-Cresol, 2,2'-dithiobis[6-tert-butyl-] indicates several health risks associated with exposure:

Research Findings

Recent studies have focused on the compound's role as an antioxidant and its implications for human health:

- Estrogenic Activity : A study analyzed the estrogenic activity of phenolic compounds, including derivatives of p-Cresol. The findings indicated that certain derivatives could exhibit weak estrogenic activity, raising concerns about their use in products that may affect hormonal balance .

- Environmental Impact : Research into the environmental persistence and toxicity of p-Cresol derivatives suggests potential bioaccumulation in aquatic organisms, which could disrupt endocrine functions .

特性

IUPAC Name |

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)disulfanyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S2/c1-13-9-15(21(3,4)5)19(23)17(11-13)25-26-18-12-14(2)10-16(20(18)24)22(6,7)8/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSMWSPFKFLNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216771 | |

| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-66-2 | |

| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-Dithiobis[6-(1,1-dimethylethyl)-4-methylphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does p-Cresol, 2,2'-dithiobis[6-tert-butyl- interact with dienes during polymerization and what is the significance of this interaction?

A1: p-Cresol, 2,2'-dithiobis[6-tert-butyl- acts as a chain transfer agent during the polymerization of dienes like polyisoprene and polybutadiene []. This means that during the polymerization process, the growing polymer chain reacts with p-Cresol, 2,2'-dithiobis[6-tert-butyl-, terminating its growth and transferring the reactive radical to the dithiodiphenol molecule. This process leads to the incorporation of the phenolic sulfide unit from p-Cresol, 2,2'-dithiobis[6-tert-butyl- into the polymer backbone []. The significance of this incorporation is the enhancement of the polymer's resistance to oxidation, effectively building in antioxidant properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。